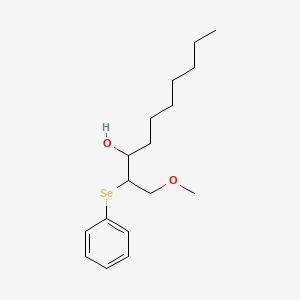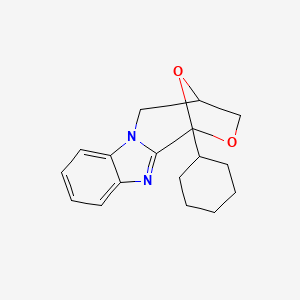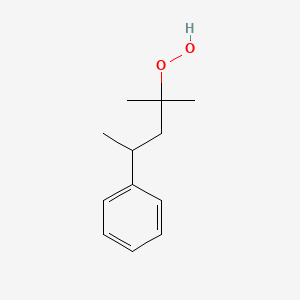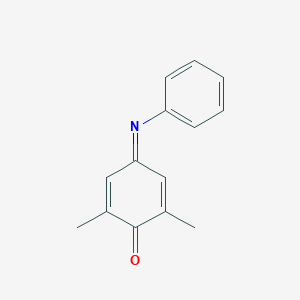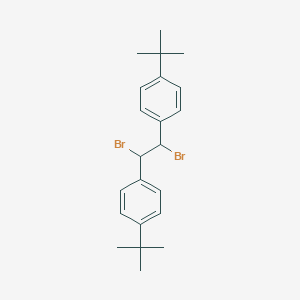
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of a hexa-2,4-diyne backbone with disulfonyl groups and 4-methylbenzene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) typically involves the reaction of diacetylene with formaldehyde in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . This method ensures the formation of the desired hexa-2,4-diyne backbone with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes or material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diyne-1,6-diamine: A related compound with a similar hexa-2,4-diyne backbone but different functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Another compound with a hexa-2,4-diyne backbone and different substituents.
Uniqueness
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is unique due to its disulfonyl groups and 4-methylbenzene substituents, which confer distinct chemical and physical properties. These features make it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
75354-81-3 |
|---|---|
Molecular Formula |
C20H18O4S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-methyl-4-[6-(4-methylphenyl)sulfonylhexa-2,4-diynylsulfonyl]benzene |
InChI |
InChI=1S/C20H18O4S2/c1-17-7-11-19(12-8-17)25(21,22)15-5-3-4-6-16-26(23,24)20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
InChI Key |
URIRKIHHVMZTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



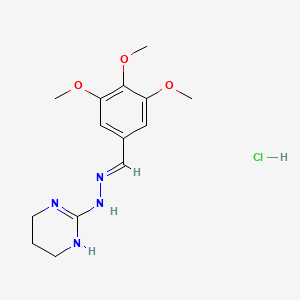
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
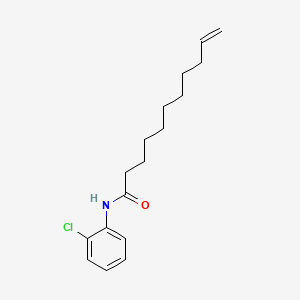
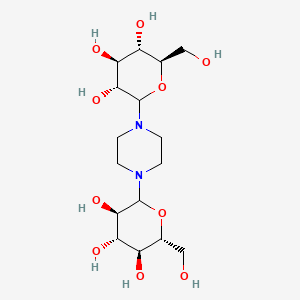
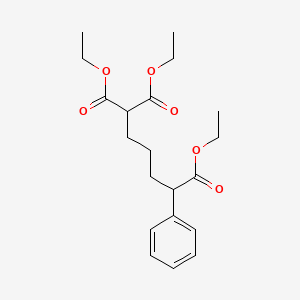
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)
